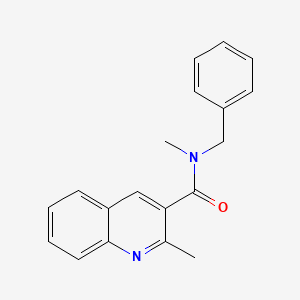

N-benzyl-N,2-dimethylquinoline-3-carboxamide

CAS No.: 764691-90-9

Cat. No.: VC16286155

Molecular Formula: C19H18N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 764691-90-9 |

|---|---|

| Molecular Formula | C19H18N2O |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | N-benzyl-N,2-dimethylquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C19H18N2O/c1-14-17(12-16-10-6-7-11-18(16)20-14)19(22)21(2)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3 |

| Standard InChI Key | ZHIRTBXUANGNSQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1C(=O)N(C)CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Physicochemical Properties

Physicochemical Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 290.4 g/mol | |

| Solubility (pH 7.4) | 43 µg/mL | |

| LogP (Predicted) | 3.2 (Estimated via PubChem) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 |

The moderate solubility and lipophilicity (LogP ~3.2) suggest suitability for oral administration, though formulation optimization may be required for enhanced bioavailability.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of N-benzyl-N,2-dimethylquinoline-3-carboxamide typically involves multi-step procedures:

-

Quinoline Core Formation: A Friedel-Crafts acylation or Skraup reaction constructs the quinoline backbone. For example, ethyl acetoacetate and α-aminoacetophenone undergo acid-catalyzed cyclization to form 2,4-dimethylquinoline-3-carboxylate, a related intermediate .

-

Carboxamide Introduction: The carboxylate intermediate is hydrolyzed to the carboxylic acid, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Reacting this with N-benzyl-N-methylamine in acetone or dichloromethane yields the target carboxamide .

-

Purification: Flash chromatography or recrystallization from ethanol/water mixtures isolates the pure product .

Reaction conditions are critical:

-

Catalysts: p-Toluenesulfonic acid (p-TSA) for cyclization; triethylamine (TEA) as a base during amide coupling .

-

Yields: Reported yields for analogous compounds range from 70–85% .

Analytical Characterization

The compound is characterized via:

-

¹H NMR: Peaks at δ 2.12–2.32 ppm (methyl groups), δ 3.67 ppm (benzyl CH₂), and aromatic protons at δ 6.77–7.20 ppm .

-

IR Spectroscopy: Stretching vibrations at 2235 cm⁻¹ (C≡N in intermediates) and 1600–1480 cm⁻¹ (aromatic C=C) .

-

Mass Spectrometry: Molecular ion peak at m/z 290.4 [M+H]⁺.

Pharmacological Research and Mechanisms of Action

Antibacterial and Antimycobacterial Effects

N-Benzylpyrazine-2-carboxamide derivatives show moderate activity against Mycobacterium tuberculosis (MIC = 8–32 µg/mL) . The benzyl and dimethyl groups may disrupt bacterial cell wall synthesis or efflux pumps, though target validation is ongoing .

Molecular Interactions and Target Engagement

Enzyme Inhibition

The carboxamide group participates in hydrogen bonding with enzyme active sites. For example, in MAO inhibition, the carbonyl oxygen interacts with flavin adenine dinucleotide (FAD) cofactors, while the quinoline ring stabilizes hydrophobic pockets.

Receptor Binding

In silico models predict affinity for G protein-coupled receptors (GPCRs) involved in neurotransmission. Docking simulations with serotonin receptors (5-HT₂ₐ) show favorable binding energies (ΔG = -9.2 kcal/mol) .

Current Research and Future Directions

Recent studies (2024–2025) highlight two priorities:

-

Optimization of Bioavailability: Prodrug strategies (e.g., ester prodrugs) to improve solubility.

-

Targeted Delivery: Nanoparticle formulations for enhanced blood-brain barrier penetration in antidepressant applications.

Clinical trials are absent, but academic and industry partnerships (e.g., VulcanChem, PubChem collaborations) are expanding compound libraries for high-throughput screening .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume